MFCD31714221
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Overview
Description
The compound 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione (MFCD31714221) is a chemical entity with a unique structure that includes a piperazine ring, a triazine ring, and a fluoro-ethoxy phenyl group. This compound is known for its high purity and is used in various scientific research applications .
Mechanism of Action
Target of Action
CHEMBL2413153, also known as 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione, primarily targets the alpha 1A adrenergic receptor . This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of neurotransmitter release, heart rate, and blood pressure.
Mode of Action
It is known that triazines, the class of compounds to which chembl2413153 belongs, are capable of undergoing nucleophilic aromatic substitution . This suggests that CHEMBL2413153 may interact with its target receptor through a similar mechanism, leading to changes in the receptor’s activity and subsequent physiological effects.
Biochemical Analysis
Biochemical Properties
CHEMBL2413153 has been found to interact with the 5-HT1A receptor . The nature of this interaction is through binding affinity, which is assessed as an inhibition constant . This suggests that CHEMBL2413153 may play a role in biochemical reactions involving the 5-HT1A receptor.
Cellular Effects
The cellular effects of CHEMBL2413153 are primarily related to its interaction with the 5-HT1A receptor This receptor is known to be involved in various cellular processes, including cell signaling pathways and gene expression
Molecular Mechanism
At the molecular level, CHEMBL2413153 exerts its effects through binding interactions with the 5-HT1A receptor This interaction may lead to the inhibition or activation of the receptor, potentially causing changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione involves multiple steps. The key steps include the formation of the piperazine ring, the attachment of the fluoro-ethoxy phenyl group, and the construction of the triazine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione include:
2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione: (MFCD14742422)
2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione: (MFCD14742423)
Uniqueness
The uniqueness of 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione lies in its specific structural features, such as the combination of the piperazine and triazine rings with the fluoro-ethoxy phenyl group. These structural elements contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-[4-[2-(2-fluoroethoxy)phenyl]piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN5O3/c1-23-19(27)16-22-26(20(23)28)10-5-4-9-24-11-13-25(14-12-24)17-6-2-3-7-18(17)29-15-8-21/h2-3,6-7,16H,4-5,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCVVYUSUGUSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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